2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
CAS No.:
Cat. No.: VC18874653
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO4S |
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Molecular Weight | 207.25 g/mol |
IUPAC Name | 2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid |
Standard InChI | InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10) |
Standard InChI Key | LXSUDKDWKJBDKG-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(NCCS1(=O)=O)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,4-thiazinane family, a class of partially saturated heterocycles with one sulfur and one nitrogen atom in the six-membered ring. Key structural elements include:
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Sulfone group: The 1,1-dioxo moiety indicates a fully oxidized sulfur atom, conferring electron-withdrawing properties.
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Methyl substituents: Two methyl groups at position 2 introduce steric hindrance and influence ring conformation.
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Carboxylic acid: Positioned at carbon 3, this group enhances water solubility and enables salt formation or derivatization.
Table 1: Key Molecular Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular formula | C₇H₁₁NO₄S | |
Molecular weight | 217.23 g/mol | Calculated |
SMILES notation | CC1(C)C(C(=O)O)NCCS1(=O)=O | |
CAS registry number | 271251-15-1 (stereospecific isomer) |
Synthetic Methodologies
Cyclization Strategies
Synthesis typically involves constructing the thiazinane ring through cyclization of linear precursors. A proven route, as described in metalloprotease inhibitor patents, involves:
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Sulfonamide formation: Reacting 2-(chlorosulfonyl)acetate derivatives with amines to form intermediate sulfonamides .
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Alkylation and cyclization: Treating the sulfonamide with 1-bromo-3-chloropropane in dimethylformamide (DMF) under basic conditions (K₂CO₃) to induce ring closure .
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Oxidation: Controlled oxidation of the sulfur atom to the sulfone state using hydrogen peroxide or similar agents .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
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Cyclization | 1-bromo-3-chloropropane, K₂CO₃, DMF | 60–75% | |
Oxidation | H₂O₂, acetic acid, 40°C | 85% |
Stereochemical Considerations
The stereospecific synthesis of the (1R,3S)-isomer (CAS 271251-15-1) requires chiral auxiliaries or asymmetric catalysis. Patent data suggest the use of Rh₂(OAc)₄ for enantioselective aziridination, a step critical for controlling the spatial arrangement of substituents .
Physicochemical Properties
Stability and Solubility
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Thermal stability: Decomposes above 200°C without a distinct melting point, typical of sulfone-containing heterocycles .
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (≈1.2 g/L at 25°C).
Spectroscopic Characterization
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IR spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1320/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .
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NMR:
Pharmacological Applications
Metalloprotease Inhibition
The compound exhibits inhibitory activity against matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and cancer metastasis. In vitro studies report an IC₅₀ of 0.8 µM against MMP-2, surpassing early-generation inhibitors like batimastat .
Structure-Activity Relationships (SAR)
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Sulfone criticality: Replacement of the sulfone with a sulfide reduces potency by >100-fold, highlighting the importance of electron withdrawal .
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Methyl groups: The 2,2-dimethyl configuration enhances metabolic stability by shielding the ring from cytochrome P450 oxidation .
Future Directions
Targeted Drug Delivery
Conjugation to monoclonal antibodies (e.g., anti-VEGF) may improve tumor-specific MMP inhibition while reducing systemic toxicity .
Green Synthesis
Exploring biocatalytic routes using sulfotransferases or oxidative enzymes could reduce reliance on harsh oxidizing agents like H₂O₂ .
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